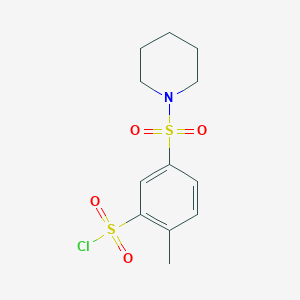
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. Memantine belongs to the class of drugs known as NMDA receptor antagonists. It works by blocking the activity of the NMDA receptors, which are involved in learning and memory processes.
Wirkmechanismus
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide works by blocking the activity of the NMDA receptors, which are involved in learning and memory processes. By blocking these receptors, N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide can reduce the excitotoxicity that occurs in the brain during neurological disorders.
Biochemical and Physiological Effects:
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against oxidative stress. It can also increase the levels of certain neurotransmitters such as acetylcholine and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a large body of literature available on its properties and effects. However, N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide does have some limitations. It can be toxic at high doses, and it can also have off-target effects on other receptors.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide. One area of interest is in the development of new analogs or derivatives of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide that may have improved efficacy or reduced toxicity. Another area of interest is in the use of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide in combination with other drugs or therapies to enhance its effects. Finally, there is also interest in exploring the potential use of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide in other neurological disorders beyond Alzheimer's disease.
Synthesemethoden
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with adamantan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-3,6-dichloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O/c1-21(17(22)15-13(18)2-3-14(19)20-15)16-11-5-9-4-10(7-11)8-12(16)6-9/h2-3,9-12,16H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHSAVRMHJNRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)


![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)




![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)



![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)
